molecular formula C5H11NO B1525389 2-Amino-2-cyclopropylethanol CAS No. 776315-67-4

2-Amino-2-cyclopropylethanol

Cat. No.: B1525389
CAS No.: 776315-67-4
M. Wt: 101.15 g/mol
InChI Key: LLCCGHDKJXAQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyclopropylethanol is an organic compound with the molecular formula C5H11NO It is characterized by a cyclopropyl group attached to an aminoethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-cyclopropylethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or crystallization, to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclopropylethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to produce corresponding oxo-compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The major product of oxidation is 2-cyclopropylethanol.

  • Reduction: The major product of reduction is cyclopropylmethylamine.

  • Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

2-Amino-2-cyclopropylethanol has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

2-Amino-2-cyclopropylethanol is similar to other amino alcohols, such as ethanolamine and serinol. its unique cyclopropyl group imparts distinct chemical properties and reactivity compared to these compounds. The cyclopropyl group can influence the compound's stability, reactivity, and interactions with biological targets.

Comparison with Similar Compounds

  • Ethanolamine

  • Serinol

  • Cyclopropylamine

Properties

IUPAC Name

2-amino-2-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5(3-7)4-1-2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCCGHDKJXAQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclopropylethanol
Reactant of Route 2
2-Amino-2-cyclopropylethanol
Reactant of Route 3
2-Amino-2-cyclopropylethanol
Reactant of Route 4
2-Amino-2-cyclopropylethanol
Reactant of Route 5
2-Amino-2-cyclopropylethanol
Reactant of Route 6
Reactant of Route 6
2-Amino-2-cyclopropylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.